Cas no 945671-51-2 (4-(bromomethyl)pyrrolidin-2-one)

4-(bromomethyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(bromomethyl)-2-Pyrrolidinone
- 4-(Bromomethyl)pyrrolidin-2-one
- 4-(bromomethyl)pyrrolidin-2-one
-
- MDL: MFCD20627666
- インチ: InChI=1S/C5H8BrNO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8)
- InChIKey: UQOBYBZHCXBRGL-UHFFFAOYSA-N
- ほほえんだ: BrCC1CNC(C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
4-(bromomethyl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246747-1.0g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 1.0g |
$438.0 | 2024-06-19 | |
Enamine | EN300-246747-2.5g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 2.5g |
$785.0 | 2024-06-19 | |
abcr | AB503825-1 g |
4-(Bromomethyl)-2-pyrrolidinone, 95%; . |
945671-51-2 | 95% | 1g |
€565.00 | 2023-04-18 | |
TRC | B689035-1000mg |
4-Bromomethylpyrrolidin-2-one |
945671-51-2 | 1g |
$ 649.00 | 2023-04-18 | ||
Enamine | EN300-246747-0.5g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 0.5g |
$341.0 | 2024-06-19 | |
Enamine | EN300-246747-5.0g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 5.0g |
$1365.0 | 2024-06-19 | |
Enamine | EN300-246747-0.05g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 0.05g |
$102.0 | 2024-06-19 | |
Enamine | EN300-246747-10.0g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 10.0g |
$2524.0 | 2024-06-19 | |
abcr | AB503825-250 mg |
4-(Bromomethyl)-2-pyrrolidinone, 95%; . |
945671-51-2 | 95% | 250MG |
€341.40 | 2023-04-18 | |
Enamine | EN300-246747-0.1g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 0.1g |
$152.0 | 2024-06-19 |
4-(bromomethyl)pyrrolidin-2-one 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
4-(bromomethyl)pyrrolidin-2-oneに関する追加情報
Introduction to 4-(Bromomethyl)pyrrolidin-2-One (CAS No. 945671-51-2): Chemical Properties and Emerging Applications in Medicinal Chemistry
The compound 4-(bromomethyl)pyrrolidin-2-one, identified by the CAS registry number CAS No. 945671-51-2, represents a structurally unique organic molecule with significant potential in medicinal chemistry and pharmacological research. Its chemical formula, C6H8BrNO2, highlights the presence of a brominated methyl group (bromomethyl group) attached to a pyrrolidinone ring (pyrrolidinone ring). This combination of functional groups imparts distinct reactivity and bioactivity profiles, making it a valuable scaffold for drug design and chemical synthesis.
Bromomethyl groups are widely recognized for their versatility in organic chemistry due to their ability to participate in nucleophilic substitution reactions. In the context of 4-(bromomethyl)pyrrolidin-2-one, this substituent facilitates site-specific modifications, enabling researchers to attach bioactive moieties such as targeting ligands or pharmacophores. The pyrrolidinone ring, a cyclic amide structure, contributes rigidity and hydrogen-bonding capabilities, enhancing the compound’s stability and interactions with biological targets.
Recent advancements in synthetic methodologies have streamlined the production of CAS No. 945671-51-2. A notable approach involves the bromination of pyrrolidinones via electrophilic addition under controlled conditions. For instance, studies published in Organic Letters (2023) demonstrated that employing palladium-catalyzed cross-coupling strategies improves yield efficiency while maintaining high purity standards—a critical factor for pharmaceutical applications.
In medicinal chemistry, this compound has emerged as a promising precursor for designing prodrugs. Its bromomethyl group-mediated conjugation allows for targeted delivery systems, particularly in cancer therapy. Research from Nature Communications (June 2023) revealed that analogs derived from this scaffold selectively inhibit histone deacetylase (HDAC) enzymes when conjugated with tumor-penetrating peptides, offering enhanced efficacy compared to conventional HDAC inhibitors.
Beyond oncology, CAS No. 945671-51-2 exhibits utility in neuroprotective drug development. A collaborative study between MIT and Pfizer (published in Bioorganic & Medicinal Chemistry (April 2023)) demonstrated that derivatives of this compound modulate glutamate receptor activity, potentially mitigating neurodegenerative processes associated with Alzheimer’s disease. The rigid structure of the pyrrolidinone ring stabilizes these interactions under physiological conditions.
In biochemical assays, this molecule serves as a versatile probe for studying protein-ligand dynamics. Its brominated functionality enables click chemistry-based labeling techniques without disrupting native protein structures—a key advantage highlighted in recent structural biology studies (JACS Au, March 2023). This property positions it as an ideal tool for mapping intracellular signaling pathways.
Safety data indicate that proper handling is essential due to its reactivity profile. Storage at controlled temperatures (< -8°C) and protection from light ensure stability over extended periods. Compatibility testing confirms its resistance to hydrolysis under neutral pH conditions, aligning with requirements for formulation into drug candidates or diagnostic agents.
The integration of computational modeling further enhances its application scope. Quantum mechanical simulations (JCTC 2023) predict favorable binding affinities toward kinases involved in autoimmune disorders when modified with aromatic substituents at the bromomethyl position—opening new avenues for immunosuppressive drug discovery.
In conclusion, CAS No. 945671-51-2 (4-(bromomethyl)pyrrolidin-− − − − − − − − − − − − one) exemplifies how strategic functionalization can unlock multifaceted biomedical applications—from targeted therapeutics to mechanistic investigations at molecular scales.
945671-51-2 (4-(bromomethyl)pyrrolidin-2-one) 関連製品
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 2341-27-7(2-(Difluoromethoxy)quinoline)
- 1859534-41-0(4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol)
- 3435-24-3(4-tert-butyl-6-chloropyrimidine)
- 301648-92-0(1-(2-chlorophenyl)-3-{4-(morpholin-4-yl)phenylamino}pyrrolidine-2,5-dione)
- 173604-33-6((R)-4-Benzhydryloxazolidin-2-one)
- 2229380-87-2(tert-butyl N-2-(5-bromothiophen-3-yl)-1-oxopropan-2-ylcarbamate)
- 1805533-15-6(2-Amino-6-bromo-3-fluorophenol)
- 1807941-83-8((2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide)
- 2137537-01-8(1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-)
